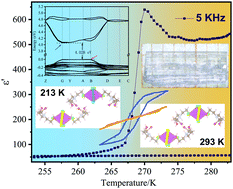Ferroelectric properties in metal-coordinated complex tris(2-hydroxyethyl) ammonium trichloro cadmium(ii)†
Journal of Materials Chemistry C Pub Date: 2022-01-05 DOI: 10.1039/D1TC05195D
Abstract
The metal-coordinated complex tris(2-hydroxyethyl)ammonium trichloro cadmium(II) (TATC) with a space group of P21/c at room temperature was obtained in aqueous solution. A paraelectric–ferroelectric phase transition (from the monoclinic P21/c phase to the monoclinic P21 phase) occurs at a temperature of 270 K/247 K in the heating/cooling process, which belongs to the order–disorder type transition, and is consistent with the thermodynamic analysis from DSC results. The λ-shape dielectric anomaly follows the Curie–Weiss law with a 105.8-fold change at a frequency of 500 Hz. The maximum value of the pyroelectric coefficient Pe is about 0.11 μC cm−2 K−1, which is higher than the classical ferroelectric crystal TGS (5.5 × 10−2 μC cm−2 K−1). The maximum value of the related figures of merit (FOMs) M1 and M2 at a frequency of 1 MHz is 0.0108 cm2 μC−1 and 0.0245 cm3/2 J−1/2, respectively, which is higher than that of TGS (4 × 10−3 cm2 μC−1 and 0.01 cm3/2 J−1/2). The compensation method (the Sawyer–Tower method) and the double-wave method were used to obtain ferroelectric hysteresis loops and display the ferroelectricity of TATC. The spontaneous polarization and the coercive field of TATC can reach about 1.4 μC cm−2 and 0.3 kV cm−1, respectively. The intense dielectric anomaly and the near-room-temperature Tc value indicate that TATC can be an applicable dielectric switching material.


Recommended Literature
- [1] CO2 switchable dual responsive polymers as draw solutes for forward osmosis desalination†
- [2] Surface transfer doping can mediate both colloidal stability and self-assembly of nanodiamonds†
- [3] Microfluidic strategy for rapid and high-quality control of crystal morphology of explosives
- [4] Ferrocenyl hydroxytamoxifen: a prototype for a new range of oestradiol receptor site-directed cytotoxics
- [5] A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates†
- [6] Rhodium(iii) complexes with a bidentate N-heterocyclic carbeneligand bearing flexible dendritic frameworks†‡
- [7] A Dirac nodal surface semi-metallic carbon-based structure as a universal anode material for metal-ion batteries with high performance†
- [8] Guiding the time-evolution of a molecule: optical control by computer
- [9] Portable self-flowing platform for filtration separation of samples†
- [10] Computational toxicology, friend or foe?

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 16420-30-7









